N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c1-12-17-10-23-27(16-8-4-14(22)5-9-16)19(17)20(26-25-12)29-11-18(28)24-15-6-2-13(21)3-7-15/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEFEKDEEVBFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains multiple heterocyclic rings and functional groups, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following characteristics:
- Chemical Formula : C19H15F2N5OS
- Molecular Weight : Approximately 458.55 g/mol
- IUPAC Name : 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide
This compound belongs to a class of diarylthioethers, which are known for their diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyrazolo and thiazole moieties have demonstrated significant antiviral activity against various viruses. A study indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibited EC50 values ranging from 130 to 263 μM in MT-4 cells, suggesting a promising avenue for further exploration in antiviral drug development .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds with thiazole and pyridine rings has shown strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values as low as 4–8 µM against Mycobacterium tuberculosis, indicating effective inhibition of bacterial growth .
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the mechanism of action of such compounds. The thioether group in this compound may facilitate binding to specific enzyme targets. For instance, molecular docking studies have revealed that similar compounds exhibit high binding affinity to mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid biosynthesis .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antiviral Activity : A study on pyrazolo[3,4-d]pyrimidine derivatives found that modifications at specific positions significantly enhanced their antiviral activity against HIV reverse transcriptase .
- Antimicrobial Efficacy : Research on thiazole and pyridine derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing superior activity compared to traditional antibiotics .
- Mechanistic Insights : Investigations into the interaction between these compounds and target enzymes have provided insights into their mechanisms of action, highlighting the importance of structural modifications in enhancing biological activity .
Summary of Biological Activities
Structure Activity Relationship (SAR)
Scientific Research Applications
Key Properties
- Molecular Formula : C₁₈H₁₈F₂N₄OS
- Molecular Weight : 358.43 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyridazine moieties exhibit significant anticancer properties. For example, derivatives of this scaffold have been shown to inhibit cancer cell proliferation in various models, including breast and prostate cancer cell lines. A study demonstrated that specific derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It has been reported to inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyridazine Core : This step often involves cyclization reactions using appropriate precursors.
- Thioacetamide Modification : The introduction of the thioacetamide group is achieved through nucleophilic substitution reactions.
- Final Acetylation : The final product is obtained via acetylation of the amine functional group.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that it significantly inhibited cell growth with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the core structure enhanced antibacterial potency, demonstrating the importance of structural optimization in drug design .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[3,4-d]pyridazine core distinguishes the target compound from analogs with other heterocyclic systems:
- Pyrazolo[3,4-b]pyridine: Compound 4f () replaces pyridazine with pyridine, reducing aromatic nitrogen count. Its melting point (214–216°C) reflects moderate crystallinity compared to pyridazine derivatives .
- Thieno[3,2-d]pyrimidine: Compound 266 () uses a fused thiophene-pyrimidine core, increasing sulfur-mediated interactions.
- Quinazolinone: AJ5d () incorporates a quinazolinone ring, which enhances hydrogen-bonding via the carbonyl group. The thioacetamide moiety is retained, but the chlorophenyl substituent may alter selectivity compared to the target’s fluorophenyl groups .
Substituent Analysis
- Fluorophenyl Groups : The target compound and 4f both feature 4-fluorophenyl substituents, improving metabolic stability and membrane permeability. In contrast, benzothiazole-based analogs () like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide prioritize benzothiazole’s electron-withdrawing effects for enhanced electrophilic reactivity .
- Methyl and Thioether Groups : The 4-methyl group in the target compound may sterically hinder enzyme binding compared to 266 , which includes a methylthio group (S-CH₃) for hydrophobic interactions .
Physicochemical Data
The high melting point of Example 83 (302–304°C) suggests rigid aromatic stacking, whereas 4f ’s lower range reflects less structural rigidity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide?
- Methodology :
- The synthesis typically involves multi-step reactions:
Core formation : Construction of the pyrazolo[3,4-d]pyridazine core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., using DMF as a solvent) .
Thioacetamide linkage : Introduction of the thioether group via nucleophilic substitution using α-chloroacetamide derivatives in the presence of bases like triethylamine .
Fluorophenyl substitution : Functionalization at the 1- and 4-positions of the pyridazine ring using 4-fluorophenylboronic acid under Suzuki coupling conditions .
- Key parameters : Temperature control (60–100°C), solvent selection (DMF, dichloromethane), and catalysts (Pd for cross-coupling) are critical for yield optimization.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity (e.g., distinguishing pyridazine protons from aromatic fluorophenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Variables to optimize :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates | |
| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient Suzuki coupling | |
| Temperature | Controlled heating (80–120°C) to accelerate cyclization without side reactions | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane gradient) for high purity |
- Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress .
Q. How can contradictions in biological activity data between studies be resolved?
- Potential causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Compound purity : Impurities >5% may skew IC₅₀ values; validate via HPLC and recrystallization .
- Structural analogs : Compare activity with derivatives (e.g., 4-methyl vs. 4-isopropyl substituents) to identify critical functional groups .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Approaches :
Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., chloro, methoxy) to assess electronic effects on target binding .
Bioisosteric replacement : Replace the thioacetamide moiety with sulfonamide or carbamate groups to evaluate metabolic stability .
Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Example SAR Table :
| Derivative | IC₅₀ (nM) | Key Modification |
|---|---|---|
| Parent compound | 120 | Baseline |
| 4-Fluoro → 4-Chloro | 85 | Increased hydrophobicity |
| Thioacetamide → Sulfonamide | 220 | Reduced metabolic stability |
Q. What computational methods are used to predict and validate the compound’s mechanism of action?
- Tools :
- Molecular docking : Predict binding modes with targets (e.g., EGFR kinase) using software like Schrödinger Suite .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over time (100 ns trajectories) to assess stability .
- QM/MM calculations : Evaluate electronic effects of fluorophenyl substituents on binding affinity .
Q. What challenges arise in resolving the compound’s crystal structure, and how are they addressed?
- Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
